molecular formula C11H18N2O3 B2862285 4-(2-Butoxyacetyl)morpholine-3-carbonitrile CAS No. 1384637-28-8

4-(2-Butoxyacetyl)morpholine-3-carbonitrile

Cat. No.: B2862285
CAS No.: 1384637-28-8
M. Wt: 226.276
InChI Key: FLQDYWLCBZTESO-UHFFFAOYSA-N
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Description

4-(2-Butoxyacetyl)morpholine-3-carbonitrile is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a butoxyacetyl group and a carbonitrile group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Butoxyacetyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with butoxyacetyl chloride and a suitable cyanide source. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include:

  • Morpholine
  • Butoxyacetyl chloride
  • Sodium cyanide or potassium cyanide

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods can further streamline the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxyacetyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The butoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield oxides or hydroxylated derivatives.
  • Reduction may produce amines or other reduced compounds.
  • Substitution reactions can result in a variety of functionalized morpholine derivatives.

Scientific Research Applications

4-(2-Butoxyacetyl)morpholine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased flexibility or thermal stability.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may serve as an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Butoxyacetyl)morpholine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The butoxyacetyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The carbonitrile group may participate in hydrogen bonding or other interactions with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxyacetyl)morpholine-3-carbonitrile: Similar structure but with an ethoxy group instead of a butoxy group.

    4-(2-Propoxyacetyl)morpholine-3-carbonitrile: Similar structure but with a propoxy group instead of a butoxy group.

    4-(2-Methoxyacetyl)morpholine-3-carbonitrile: Similar structure but with a methoxy group instead of a butoxy group.

Uniqueness

4-(2-Butoxyacetyl)morpholine-3-carbonitrile is unique due to the presence of the butoxyacetyl group, which can influence its chemical properties and biological activity. The longer alkyl chain in the butoxy group can enhance the compound’s lipophilicity compared to its shorter-chain analogs, potentially affecting its solubility, membrane permeability, and overall pharmacokinetic profile.

Properties

IUPAC Name

4-(2-butoxyacetyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-3-5-15-9-11(14)13-4-6-16-8-10(13)7-12/h10H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQDYWLCBZTESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(=O)N1CCOCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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